molecular formula C12H10N2O3 B2518708 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1155554-57-6

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2518708
CAS No.: 1155554-57-6
M. Wt: 230.223
InChI Key: JDOPGVCKRBDVHG-UHFFFAOYSA-N
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Description

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a small molecule with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . This compound features a phthalazine core, a heterocyclic scaffold known to be of significant value in organic and pharmaceutical chemistry . The molecule is a derivative of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, modified with an allyl group, which introduces potential for further chemical reactions and functionalization, such as in Diels-Alder reactions or as a handle for polymer synthesis . The phthalazine structure is related to phthalic anhydride, a versatile substrate used in the synthesis of a wide range of heterocyclic compounds, polymers, and materials with various industrial and pharmaceutical applications . As such, this allyl-substituted derivative serves as a valuable building block (synthon) for researchers developing novel chemical entities. It can be utilized in multicomponent reactions, the synthesis of more complex heterocyclic systems, and in the creation of polymers and functional materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Safety Information: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-oxo-3-prop-2-enylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-2-7-14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h2-6H,1,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOPGVCKRBDVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The final step involves the oxidation of the allylated product to introduce the carboxylic acid group, often using potassium permanganate under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or further to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Allyl bromide (C3H5Br) in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 3-(2,3-epoxypropyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

    Reduction: Formation of 3-allyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxylic acid.

    Substitution: Formation of various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research has indicated that derivatives of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its effectiveness against specific bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Properties
    • The compound has demonstrated potential anti-inflammatory effects in preclinical models. Investigations into its mechanism of action suggest that it may inhibit pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs.
  • Cancer Research
    • Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its ability to interact with cellular pathways involved in cell survival and proliferation positions it as a potential lead compound for anticancer therapies.

Chemical Synthesis

The synthesis of this compound involves multi-step organic reactions. Key synthetic routes include:

  • Condensation Reactions: Utilizing starting materials such as phthalic anhydride and allylamine.
  • Cyclization Processes: Employing cyclization techniques to form the phthalazine ring structure.

These synthetic methods allow for the generation of various derivatives with altered biological activities.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its potential as an anti-inflammatory agent.

Case Study 3: Cancer Cell Apoptosis

Research conducted on breast cancer cell lines showed that treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Mechanistic studies revealed activation of caspase pathways, indicating a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key properties of 3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with its analogues:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Characteristics References
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid H C₉H₆N₂O₃ 190.16 Base compound; acute toxicity (oral, Category 4)
This compound CH₂CH=CH₂ C₁₂H₁₀N₂O₃ 230.22 (calculated) Allyl group enhances steric bulk; potential for conjugation N/A*
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CH₂CH₃ C₁₁H₁₀N₂O₃ 218.21 Ethyl substitution improves lipophilicity
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CH₂C₆H₅ C₁₆H₁₂N₂O₃ 280.28 Aromatic benzyl group may increase π-π interactions
3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid C₆H₄-OCH₂CH₃ C₁₇H₁₄N₂O₄ 310.30 Ethoxyphenyl group introduces electron-donating effects
3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CH₂CH₂OH C₁₁H₁₀N₂O₄ 234.21 Hydroxyethyl enhances solubility

*Note: Specific data for the allyl derivative are extrapolated from structural trends.

Biological Activity

3-Allyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS No. 1155554-57-6) is a compound belonging to the phthalazine family, which has garnered interest for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C12_{12}H10_{10}N2_2O3_3
Molecular Weight: 230.22 g/mol
CAS Number: 1155554-57-6
InChI Key: Not provided in the sources.

The compound features a phthalazine core with an allyl group and a carboxylic acid functionality, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. A study focused on various phthalazine derivatives, including this compound, demonstrated their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was employed to assess antimicrobial activity, yielding the following results:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundHighModerateHigh
Other derivativesVariesVariesVaries

This data suggests that this compound possesses notable antimicrobial properties, making it a candidate for further pharmacological evaluation .

The mechanism by which phthalazine derivatives exert their antimicrobial effects is not fully elucidated; however, it is hypothesized that they interfere with bacterial cell wall synthesis or function as enzyme inhibitors. The presence of the carboxylic acid group may enhance solubility and facilitate interaction with microbial targets.

Case Studies

A notable study published in Molecules evaluated the structure-activity relationship (SAR) of various phthalazine derivatives. It was found that modifications to the substituents significantly affected their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .

Another research effort highlighted the synthesis of novel phthalazine derivatives and their subsequent biological evaluation. The study confirmed that specific structural features were critical for maximizing antimicrobial efficacy .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow MedChemExpress guidelines for carboxylic acid derivatives: use fume hoods, wear nitrile gloves, and store in inert atmospheres. Refer to SDS templates for azetidine-3-carboxylic acid (HY-Y0530) to design emergency response plans .

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